methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol, which is then reacted with methyl 4-aminobenzoate under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like toluene and catalysts such as aluminum methylate under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be efficient and yield high purity products . This method reduces reaction times and improves overall efficiency compared to conventional methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the triazole ring and the benzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for its anticancer and neuroprotective effects
Industry: Utilized in the production of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with various enzymes and receptors, inhibiting their activity and leading to antimicrobial and anticancer effects . The compound may also interfere with the synthesis of nucleic acids and proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant that also contains a triazole moiety.
Uniqueness
Methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N5O3S |
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Molecular Weight |
335.38 g/mol |
IUPAC Name |
methyl 4-[[2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C14H17N5O3S/c1-3-11-17-18-14(19(11)15)23-8-12(20)16-10-6-4-9(5-7-10)13(21)22-2/h4-7H,3,8,15H2,1-2H3,(H,16,20) |
InChI Key |
NLQHOPVPVYQBLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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